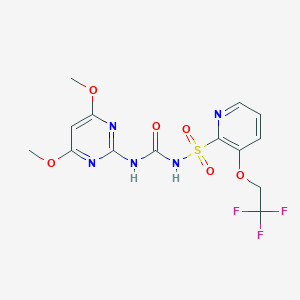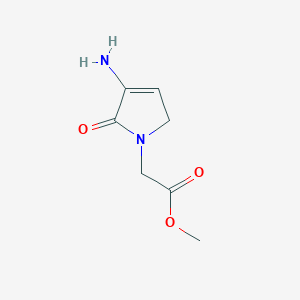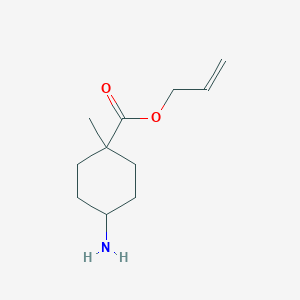
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as trans-4-amino-1-methylcyclohex-2-enecarboxylic acid, 2-propenyl ester, and has the molecular formula C11H17NO2. In
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This could explain its potential anti-cancer properties.
Effets Biochimiques Et Physiologiques
Studies have shown that Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been shown to induce apoptosis or programmed cell death in cancer cells, which could make it useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) in lab experiments is its potential anti-cancer properties. However, there are also some limitations to its use. For example, it is a relatively complex compound to synthesize, which could make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI). One area of research could be to further explore its potential anti-cancer properties and to optimize its use in cancer treatment. Another area of research could be to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Conclusion:
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a complex chemical compound that has been widely studied for its potential use in various scientific research applications. Its potential anti-cancer and anti-inflammatory properties make it an attractive compound for further research. However, its complex synthesis method and mechanism of action present some challenges for its use in lab experiments. With further research, this compound could have a significant impact on the field of cancer treatment and other areas of medical research.
Méthodes De Synthèse
The synthesis of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) involves a multistep process. One of the most common methods involves the reaction of 4-amino-1-methylcyclohex-2-enecarboxylic acid with acrolein in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through distillation and recrystallization to obtain the trans-2-propenyl ester of the compound.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
147905-86-0 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) |
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
prop-2-enyl 4-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-8-14-10(13)11(2)6-4-9(12)5-7-11/h3,9H,1,4-8,12H2,2H3 |
Clé InChI |
QTSUYRJCMDLDFX-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)N)C(=O)OCC=C |
SMILES canonique |
CC1(CCC(CC1)N)C(=O)OCC=C |
Synonymes |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



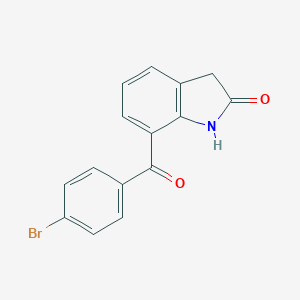
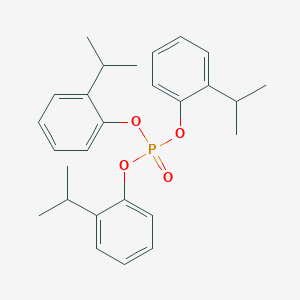
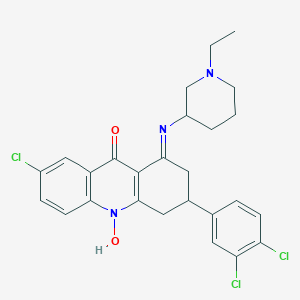
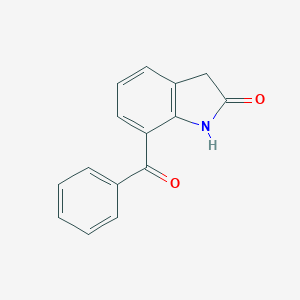
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
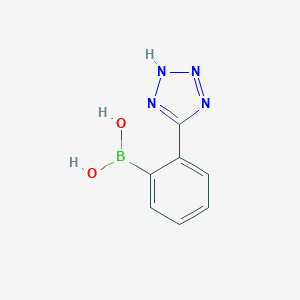
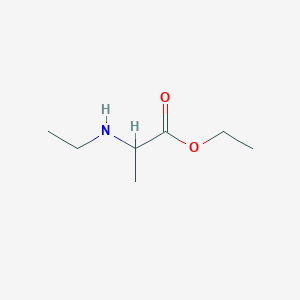
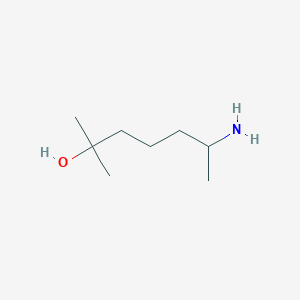
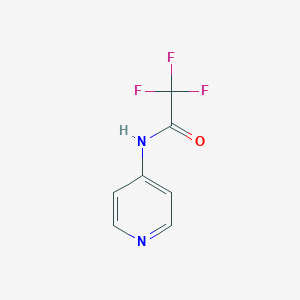
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
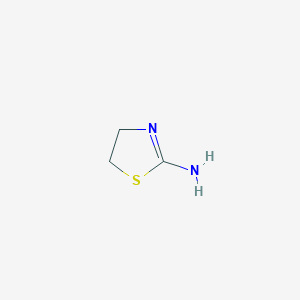
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)
